N-cyclohexyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused tricyclic core (triazatricyclo[8.4.0.0³,⁸]tetradeca system) with multiple functional groups. Key features include:
- Cyclohexyl group: A hydrophobic substituent likely influencing solubility and steric interactions.
- Imino (NH) and oxo (C=O) groups: Potential hydrogen-bonding motifs critical for molecular recognition.
- 4-Methylphenylbenzyl moiety: An aromatic substituent that may enhance π-π stacking interactions.
- Carboxamide group: A polar functionality contributing to solubility and binding affinity.
Structural elucidation of such compounds typically employs crystallographic tools like SHELX programs (e.g., SHELXL for refinement) and visualization software such as ORTEP-3 and WinGX .
Properties
Molecular Formula |
C27H29N5O2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H29N5O2/c1-17-10-12-19(13-11-17)16-32-23(28)21(26(33)29-20-8-4-3-5-9-20)15-22-25(32)30-24-18(2)7-6-14-31(24)27(22)34/h6-7,10-15,20,28H,3-5,8-9,16H2,1-2H3,(H,29,33) |
InChI Key |
ADKPMFDYCURMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=C(C5=N3)C |
Origin of Product |
United States |
Preparation Methods
Imino Group Formation
The 6-imino group is installed via condensation with ammonium acetate in acetic acid:
Carboxamide Installation
The N-cyclohexyl carboxamide moiety is introduced using cyclohexylamine and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (DCM).
Reaction Metrics :
| Component | Quantity | Role |
|---|---|---|
| Cyclohexylamine | 1.2 eq | Nucleophile |
| DCC | 1.5 eq | Coupling agent |
| Solvent | DCM | Medium |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for cyclization and alkylation, while THF improves solubility for intermediates.
Catalytic Systems
Temperature Control
-
Cyclization : 80–100°C to prevent decomposition.
-
Alkylation : 60°C to balance reactivity and side-product formation.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors are recommended to maintain consistent temperature and mixing. Key parameters include:
-
Residence Time : 30–60 minutes for cyclization steps.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low yield in alkylation | Use excess 4-methylbenzyl bromide (1.5 eq) |
| Byproduct formation during cyclization | Add molecular sieves to absorb water |
| Poor solubility of intermediates | Employ DMF/THF mixtures (3:1 v/v) |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or oxygen atoms.
Scientific Research Applications
N-cyclohexyl-2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying specific biological processes.
Medicine: Its unique structure may make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-imino-10-methyl-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with spirocyclic derivatives from and other related heterocycles.
Key Observations:
The spiro compounds in prioritize modularity, enabling diverse substitutions (e.g., R = H, CH₃, Cl) .
Functional Group Impact: The 4-methylphenylbenzyl group in the target compound may improve lipophilicity relative to the hydroxylphenyl or dimethylaminophenyl groups in analogs, affecting pharmacokinetic properties.
Synthetic Challenges :
- The triazatricyclo system likely requires stringent reaction conditions (e.g., high dilution for cyclization) compared to the spiro compounds, which form via straightforward condensations .
Research Findings and Methodological Insights
- Crystallography : The use of SHELXL (for refinement) and WinGX (for data integration) is critical for resolving the target compound’s complex stereochemistry .
- Spectroscopy : IR and UV-Vis data (as applied to analogs in ) would help confirm functional groups and electronic transitions in the target compound .
- Computational Modeling : Software like ORTEP-3 aids in visualizing 3D molecular geometry, particularly for assessing steric effects from the cyclohexyl and methylphenyl groups .
Biological Activity
N-cyclohexyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential for biological activity. Its intricate molecular structure, characterized by multiple functional groups, suggests a diverse range of interactions at the biochemical level. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C27H29N5O2 and a molecular weight of 455.6 g/mol. It features an imino group, a carbonyl group, and a carboxamide group which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N5O2 |
| Molecular Weight | 455.6 g/mol |
| Key Functional Groups | Imino, Carbonyl, Carboxamide |
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For instance, IMB-1406, a related compound, demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) with IC50 values ranging from 6.92 to 8.99 μM . This indicates that compounds within this structural class may exhibit similar properties.
The mechanism by which these compounds exert their antitumor effects often involves:
- Cell Cycle Arrest : Compounds like IMB-1406 induce apoptosis in cancer cells by arresting the cell cycle at the S phase.
- Mitochondrial Dysfunction : They alter mitochondrial membrane potential and activate caspase pathways leading to apoptosis.
- Protein Interaction : Molecular docking studies suggest that these compounds may interact with key proteins such as farnesyltransferase, which is involved in cell proliferation and survival .
Additional Biological Activities
Beyond antitumor effects, the compound's diverse functional groups suggest potential activities in other areas:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : The presence of specific functional groups may modulate inflammatory pathways.
Study on Antitumor Activity
In a comparative study involving several triazatricyclo compounds:
| Compound | Cell Line | Inhibition Rate | IC50 (μM) |
|---|---|---|---|
| IMB-1406 | A549 | 99.93% | 6.92 |
| IMB-1406 | MCF-7 | 100% | 8.99 |
| Sunitinib | A549 | 86.51% | 7.60 |
The results indicate that IMB-1406 outperformed Sunitinib in terms of both inhibition rate and potency against multiple cancer cell lines .
Research Findings on Structure Activity Relationship (SAR)
Ongoing research into the SAR of N-cyclohexyl derivatives has identified key modifications that enhance biological activity:
- Cyclohexyl Group : Enhances lipophilicity and cellular uptake.
- Imino Group Modifications : Altering substituents on the imino group can significantly impact binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography is critical for resolving the tricyclic core and confirming stereochemistry. For example, the structure of a related tricyclic compound (2-oxo-N-phenyltetracyclo[7.2.1.0²,⁶.0⁵,¹¹]dodecane-9,10-dicarboximide) was resolved using single-crystal X-ray diffraction (mean C–C bond length: 0.005 Å, R factor: 0.041) .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) can clarify substituent positions, such as the cyclohexyl and 4-methylbenzyl groups. Compare with the imidazo-phenazine derivatives in , where substituent effects were analyzed via δH and δC shifts .
- Mass spectrometry (HRMS) validates molecular formula accuracy, particularly for high-nitrogen systems like this triazatricyclo framework .
Q. How can synthetic routes be optimized for this compound’s tricyclic core?
- Methodological Answer :
- Cyclization strategies : Use diaryliodonium salts (as in ) to construct fused heterocycles via palladium-catalyzed cross-coupling .
- Solvent and catalyst screening : For imino-oxo tautomer stabilization, employ polar aprotic solvents (e.g., DMF) with Lewis acids like ZnCl₂ to enhance reaction yields .
- Stepwise assembly : Build the tricyclic system sequentially, starting with the carboxamide group, followed by cyclohexyl and benzyl substituents to avoid steric hindrance .
Advanced Research Questions
Q. What computational approaches are suitable for predicting reaction pathways and intermediate stability?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states, particularly for α-ketocarbene insertion into C–H bonds, as demonstrated in (B3LYP/6-31G* level) .
- Reaction path search algorithms : Implement the AFIR method (Artificial Force Induced Reaction) to explore feasible pathways for tricyclic ring formation, aligning with ICReDD’s workflow for reaction design .
- Machine learning : Train models on datasets of analogous triazatricyclo compounds to predict regioselectivity in substitution reactions (e.g., methyl vs. benzyl group positioning) .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Dose-response profiling : For inconsistent antimicrobial results (e.g., ), perform MIC assays across a gradient (0.1–100 µM) with Gram-positive/-negative controls .
- Target interaction studies : Use surface plasmon resonance (SPR) to quantify binding affinities for suspected targets (e.g., DNA gyrase or kinase enzymes), as done for imidazo-phenazine derivatives in .
- Metabolic stability assays : Test hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic variability .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Flow chemistry : Optimize continuous-flow reactors for high-pressure cyclization steps, reducing byproduct formation compared to batch processes .
- Membrane separation : Apply nanofiltration membranes (e.g., polyamide-based) to isolate the carboxamide intermediate with >95% purity, as per CRDC subclass RDF2050104 .
- Process control : Implement real-time PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor imino group tautomerization during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
